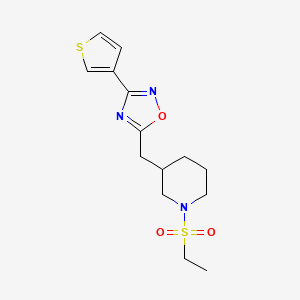

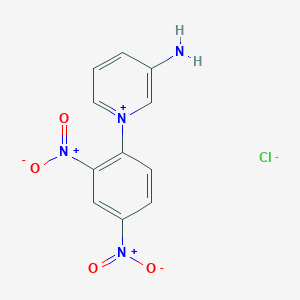

![molecular formula C19H20F3NO4 B2532914 2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione CAS No. 2060750-10-7](/img/structure/B2532914.png)

2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione is a structurally complex molecule that is part of a broader class of organic compounds featuring a 1,3-dioxane ring. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related 1,3-dioxane derivatives has been reported in the literature. For instance, the synthesis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was achieved by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde in ethanol . Another example is the synthesis of methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,3,3-trifluoropropionate, which was obtained by condensation of 5,5-dimethylcyclohexane-1,3-dione with methyl trifluoropyruvate . These methods typically involve condensation reactions and can be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction studies have been conducted on similar 1,3-dioxane derivatives to determine their molecular structures. For example, the crystal structure of 2,2-dimethyl-5-[(2-methylhydrazinyl)methylidene-1,3-dioxan-4,6-dione was determined, revealing that it crystallizes in the monoclinic system with specific unit cell parameters . Similarly, the structure of 2,2-dimethyl-5-(5-methyl-2-furfurylidene)-1,3-dioxane-4,6-dione was analyzed, showing that the crystal contains two symmetrically independent molecules in the x-cis conformation . These studies provide insights into the conformational preferences and stabilization factors, such as hydrogen bonding and conjugation, which are likely relevant to the compound of interest.

Chemical Reactions Analysis

The reactivity of 1,3-dioxane derivatives has been explored through various chemical reactions. Selective hydrogenation of the exocyclic double bond of 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones was achieved using sodium borohydride in alcohol, leading to hydrogenated products . Additionally, 5-Acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione was shown to react with amines to form derivatives that could be further transformed into pyridinediones . These reactions demonstrate the versatility of the 1,3-dioxane ring as a scaffold for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxane derivatives are influenced by their molecular structures. The crystal structure of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione revealed a distorted envelope conformation of the 1,3-dioxane ring and the presence of weak intermolecular hydrogen bonds . These structural features can affect the compound's melting point, solubility, and stability. The presence of substituents, such as the trifluoromethyl group, can further impact these properties by introducing steric and electronic effects.

Scientific Research Applications

Cycloaddition and Cyclocondensation Applications

The study by Sokolov and Aksinenko (2014) on the synthesis of methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)3,3,3-trifluoropropionate showcases the interest in cycloaddition and cyclocondensation reactions involving similar dioxane-dione structures. These reactions are fundamental in creating complex molecules with potential applications in material science and pharmaceuticals Sokolov & Aksinenko, 2014.

Structural and Electronic Properties

Dey et al. (2015) focused on the synthesis and structural characterization of 5-arylidene derivatives of Meldrum’s acid, revealing the importance of such compounds in understanding the interplay of molecular geometry, intermolecular interactions, and electronic properties. Their research contributes to the fields of crystal engineering and molecular electronics, where the precise control over molecular arrangement and electronic characteristics is crucial Dey et al., 2015.

Supramolecular Chemistry

The work by Low et al. (2002) on supramolecular structures of dimethyl-dioxane-dione derivatives emphasizes the role of weak intermolecular forces in creating complex molecular assemblies. Such studies are foundational for developing new materials with specific functions, including molecular recognition, catalysis, and self-assembly processes Low et al., 2002.

Synthetic Usefulness as Precursors

Sevenard et al. (2017) demonstrated the synthetic utility of dimethyl-dioxane-dione derivatives as precursors for (trifluoroacetyl)ketene in hetero-Diels-Alder reactions and nucleophilic additions. This research highlights the importance of such compounds in synthetic organic chemistry, providing pathways to a broad range of functionalized molecules Sevenard et al., 2017.

properties

IUPAC Name |

2,2-dimethyl-5-[[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]methylidene]-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4/c1-18(2)26-16(24)15(17(25)27-18)11-12-3-5-14(6-4-12)23-9-7-13(8-10-23)19(20,21)22/h3-6,11,13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRBAKLBJOYIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=C(C=C2)N3CCC(CC3)C(F)(F)F)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)

![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)

![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532839.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide](/img/structure/B2532847.png)

![N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2532853.png)